molecular formula C22H25ClN2O5S B2380108 1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethan-1-one CAS No. 923107-39-5

1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethan-1-one

Cat. No.: B2380108
CAS No.: 923107-39-5
M. Wt: 464.96
InChI Key: KITSOYPJRAWKEZ-UHFFFAOYSA-N
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Description

1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decan-8-yl]-2-(2-methylphenoxy)ethan-1-one is a complex organic compound characterized by its unique spirocyclic structure This compound contains multiple functional groups, including a chlorophenyl sulfonyl group, a methylphenoxy acetyl group, and a diazaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethan-1-one typically involves multi-step organic reactions. One common approach is the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and involves highly regioselective C-C coupling and spiro scaffold steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while nucleophilic substitution of the chlorophenyl group could introduce various functional groups.

Scientific Research Applications

1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It may find use in the development of advanced materials, including polymers and coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl and acetyl groups may play a role in binding to these targets, while the spirocyclic core could influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethan-1-one is unique due to its combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O5S/c1-17-4-2-3-5-20(17)29-16-21(26)24-12-10-22(11-13-24)25(14-15-30-22)31(27,28)19-8-6-18(23)7-9-19/h2-9H,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITSOYPJRAWKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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